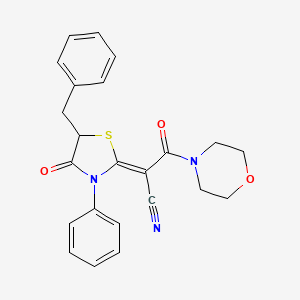

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. Thiazolidines are five-membered heterocycles that often exhibit significant pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines thiazolidine derivatives with morpholine and other reactants under specific conditions. The structural characterization is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the integrity and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have demonstrated that thiazolidine derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to our target have shown efficacy against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans . The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways essential for growth.

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound Name | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| (Z)-2-(5-benzyl-4-oxo-thiazolidin) | E. coli, S. aureus | Moderate to High |

| 4-Oxo-thiazolidin derivatives | K. pneumoniae, P. aeruginosa | High |

| 5-thiazolidine derivatives | C. albicans, Cryptococcus neoformans | Significant |

Anticancer Properties

Research indicates that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated for its cytotoxic effects against several cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Studies have shown that certain thiazolidine derivatives significantly reduce cell viability in these cancer types .

Case Study: Cytotoxicity Evaluation

In a study by Da Silva et al., thiazolidinones were synthesized and tested against glioblastoma cells, revealing potent antitumor activity attributed to the compound's ability to induce apoptosis . The results indicated that specific derivatives exhibited a reduction in cell viability by over 70% at certain concentrations.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some thiazolidines act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : The compound may influence receptor pathways involved in inflammation or immune response.

- DNA Interaction : Certain derivatives have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Thiazolidinone derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The presence of the thiazolidinone ring enhances their interaction with microbial targets, leading to effective inhibition .

- Antitumor Properties : Research indicates that compounds like (Z)-2-(5-benzyl-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile may exhibit cytotoxic effects against cancer cell lines. The structural features of thiazolidinones contribute to their ability to induce apoptosis in cancer cells .

- Anti-Diabetic Effects : Some thiazolidinone derivatives have been studied for their potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels .

Case Studies

Several studies highlight the efficacy of thiazolidinone derivatives:

- Antimicrobial Efficacy : A study evaluated various thiazolidinone compounds against clinical isolates of bacteria, showing that certain modifications in the structure significantly enhanced antibacterial activity .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that specific thiazolidinone derivatives exhibited selective cytotoxicity against different cancer cell lines, suggesting their potential as chemotherapeutic agents .

- In Silico Studies : Computational studies have been employed to predict the binding affinity of thiazolidinone derivatives to specific biological targets, aiding in the design of more effective compounds .

Análisis De Reacciones Químicas

Chemical Reactivity

The compound’s structural features enable diverse reactivity:

Thiazolidine Ring Transformations

-

Ring-opening reactions : The thiazolidine ring can undergo hydrolysis under acidic/basic conditions, yielding thiols or open-chain derivatives.

-

Electrophilic substitution : The 2-ylidene group (likely conjugated to the thiazolidine) may participate in Michael addition or cycloaddition reactions .

Morpholine Moiety Interactions

-

Nucleophilic attack : The morpholine nitrogen can react with electrophiles (e.g., alkyl halides, carbonyl compounds) to form quaternary ammonium salts .

-

Ring-opening : Under acidic conditions, morpholine may hydrolyze to form amine derivatives .

Nitrile Group Reactivity

-

Hydrolysis : Conversion to carboxylic acids (under acidic conditions) or amides (under basic conditions).

-

Alkylation : Reaction with alkyl halides to form nitrile-containing alkyl derivatives.

Morpholine Incorporation

Morpholine is likely introduced via:

Stability and Reaction Conditions

The compound’s stability depends on:

-

pH : Thiazolidine rings are prone to hydrolysis under acidic/basic conditions.

-

Temperature : High temperatures may induce ring-opening or isomerization of the (Z)-ylidene group .

-

Oxidizing agents : The nitrile group is relatively inert but may react under harsh oxidizing conditions.

Comparative Reactivity Table

| Functional Group | Reaction Type | Conditions/Reagents | Outcome |

|---|---|---|---|

| Thiazolidine ring | Hydrolysis | HCl/H₂O or NaOH | Thiol or open-chain derivative |

| Morpholine nitrogen | Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| Nitrile group | Hydrolysis | H₂SO₄/H₂O or NH₃/H₂O | Carboxylic acid/Amide |

| (Z)-ylidene group | Michael addition | Nucleophiles (e.g., thiols) | Adduct formation |

Propiedades

IUPAC Name |

(2Z)-2-(5-benzyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c24-16-19(21(27)25-11-13-29-14-12-25)23-26(18-9-5-2-6-10-18)22(28)20(30-23)15-17-7-3-1-4-8-17/h1-10,20H,11-15H2/b23-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEZBWGFYMVYEN-NMWGTECJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3)C4=CC=CC=C4)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.